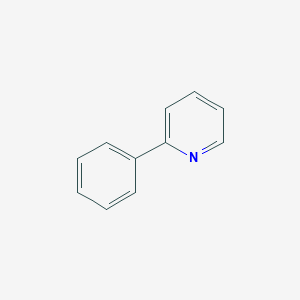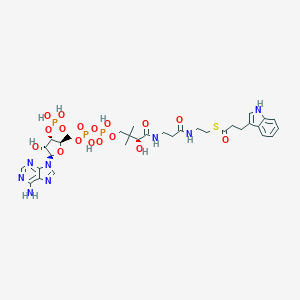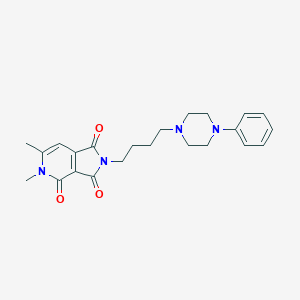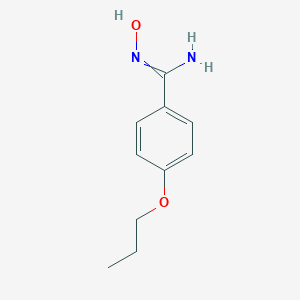![molecular formula C20H18O5 B120376 (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one CAS No. 142381-66-6](/img/structure/B120376.png)
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one, also known as BHDC, is a synthetic compound that belongs to the family of chalcones. BHDC has been extensively studied for its potential therapeutic properties due to its antioxidant and anti-inflammatory activities.
Mécanisme D'action
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one exerts its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one also possesses potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases. However, one limitation of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on signaling pathways involved in inflammation and oxidative stress. Additionally, future studies could focus on improving the solubility and bioavailability of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one to enhance its therapeutic potential.
Méthodes De Synthèse
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,4-dihydroxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol at room temperature for several hours. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been studied for its antimicrobial properties.
Propriétés
Numéro CAS |
142381-66-6 |
|---|---|
Nom du produit |
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one |
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H18O5/c21-16-6-4-12(10-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)19(24)11-13/h4-11,21-24H,1-3H2/b14-8-,15-9+ |
Clé InChI |
JZODVJPLOFJTJZ-UHFFFAOYSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C1 |
SMILES |
C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1 |
SMILES canonique |
C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1 |
Synonymes |
2,6-bis((3,4-dihydroxyphenyl)methylene)cyclohexanone BDHPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



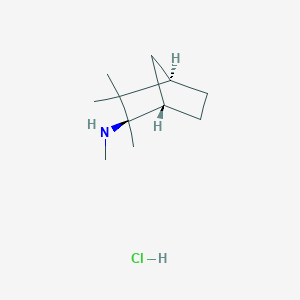
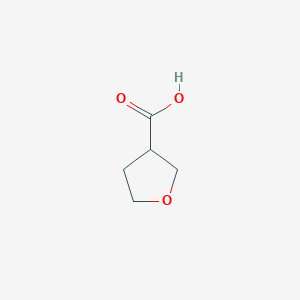
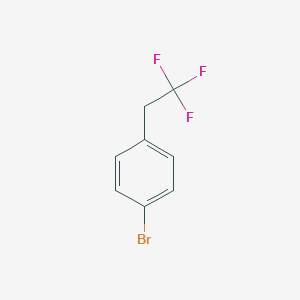
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
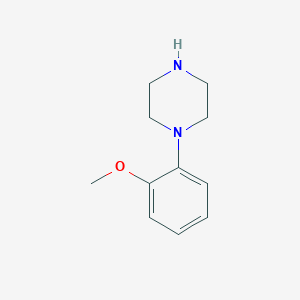
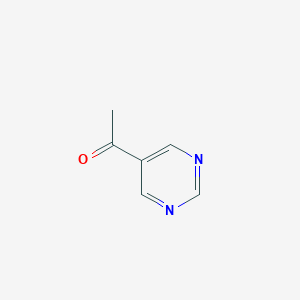
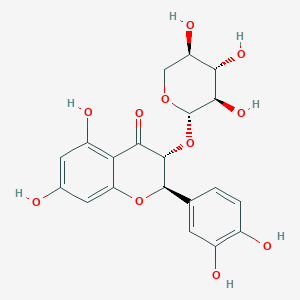
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
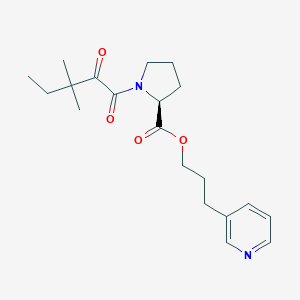
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
